2-Thienyl Isocyanate: A Technical Guide to Chemical Properties, Structure, and Reactivity for Advanced Research
2-Thienyl Isocyanate: A Technical Guide to Chemical Properties, Structure, and Reactivity for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Thienyl isocyanate (CAS No: 2048-57-9) is a heterocyclic organic compound featuring a highly reactive isocyanate functional group attached to a thiophene ring.[1] This unique combination of an electron-rich aromatic system and a potent electrophile makes it a valuable reagent and monomer in organic synthesis and polymer chemistry.[2][3] Its applications span the development of novel pharmaceuticals, agrochemicals, and high-performance polymers with unique electronic and thermal properties.[1][2] This guide provides a comprehensive overview of its chemical structure, core physical and spectroscopic properties, reactivity profile, synthesis protocols, and safety considerations relevant to its application in research and development.
Chemical Structure and Properties
2-Thienyl isocyanate consists of a five-membered thiophene ring substituted at the 2-position with an isocyanate (-N=C=O) group. The thiophene moiety imparts aromatic character and specific electronic properties, while the isocyanate group serves as a highly reactive site for nucleophilic addition.[1][2] The compound is typically a colorless to pale yellow liquid with a pungent odor.[1][4]
Table 1: Physical and Chemical Properties of 2-Thienyl Isocyanate
| Property | Value | Source(s) |
| CAS Number | 2048-57-9 | [5] |
| Molecular Formula | C₅H₃NOS | [5] |
| Molecular Weight | 125.15 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Boiling Point | 161.5 ± 13.0 °C at 760 mmHg | [5] |
| Melting Point | 108-110 °C | [4][5] |
| Flash Point | 51.5 ± 19.8 °C | [5] |
| Vapor Pressure | 2.3 ± 0.3 mmHg at 25°C | [5] |
| SMILES | c1cc(N=C=O)sc1 | [1] |
| InChI | InChI=1/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H | [1] |
Spectroscopic Profile
Structural elucidation and reaction monitoring of 2-thienyl isocyanate and its derivatives rely on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.
Table 2: Expected Spectroscopic Data for 2-Thienyl Isocyanate
| Technique | Feature | Expected Signal | Rationale |
| Infrared (IR) Spectroscopy | Isocyanate Stretch (-N=C=O) | Strong, sharp absorption band around 2260 cm⁻¹ | This highly characteristic and intense band is indicative of the asymmetric stretching vibration of the isocyanate functional group.[6] |
| Aromatic C-H Stretch | Weak to medium bands > 3000 cm⁻¹ | Corresponds to the C-H stretching vibrations on the thiophene ring.[7] | |
| ¹H NMR Spectroscopy | Thiophene Protons | Signals in the aromatic region (approx. 6.5-7.5 ppm) | The three protons on the thiophene ring will appear as distinct multiplets, with chemical shifts influenced by the electron-withdrawing isocyanate group.[8] |
| ¹³C NMR Spectroscopy | Isocyanate Carbon (-N=C =O) | Signal around 120-130 ppm | The central carbon of the isocyanate group is relatively shielded compared to a carbonyl carbon. |
| Thiophene Carbons | Signals in the aromatic region (approx. 115-140 ppm) | Four distinct signals are expected for the carbons of the thiophene ring.[8] | |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z ≈ 125 | Corresponds to the exact mass of the molecule, confirming its molecular formula.[9] |
Reactivity and Reaction Mechanisms
The reactivity of 2-thienyl isocyanate is dominated by the electrophilic nature of the central carbon atom in the isocyanate group, making it highly susceptible to attack by nucleophiles.[3][10]
-
Enhanced Reactivity: The thiophene ring is more electron-rich than a benzene ring due to the contribution of the sulfur atom's lone pair of electrons to the π-system.[3] This electron-donating nature increases the electron density on the isocyanate's nitrogen atom, which in turn enhances the electrophilicity of the carbonyl carbon. Consequently, 2-thienyl isocyanate is predicted to be more reactive towards nucleophiles than phenyl isocyanate.[3]
-
Reaction with Alcohols and Amines: It readily reacts with alcohols to form stable urethane linkages and with primary or secondary amines to form urea derivatives.[2][10] These reactions are fundamental to its use as a monomer in the synthesis of polyurethanes and polyureas.[2]
-
Reaction with Water: 2-Thienyl isocyanate is moisture-sensitive.[5] It reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield 2-aminothiophene and carbon dioxide gas.[1][10] This reaction is critical to consider during storage and handling, as the CO₂ evolution can cause pressure buildup in sealed containers.[11]
-
Cycloaddition Reactions: Isocyanates can participate as dienophiles in Diels-Alder reactions and undergo [2+3] cycloaddition with reagents like azides to form heterocyclic systems, such as tetrazolin-5-ones.[10][12]
Synthesis
The most common and efficient laboratory-scale synthesis of 2-thienyl isocyanate is achieved through the Curtius rearrangement of thiophene-2-carbonyl azide.[13] This reaction proceeds through a nitrene intermediate and is noted for its high yield and tolerance of various functional groups.[13]
This protocol outlines the thermal rearrangement of a thiophene-2-carbonyl azide intermediate, which is typically prepared from thiophene-2-carboxylic acid.
Materials:
-
Thiophene-2-carbonyl azide
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle
Procedure:
-
Suspend thiophene-2-carbonyl azide in anhydrous toluene within a dry round-bottom flask equipped with a reflux condenser and a nitrogen atmosphere inlet.
-
Heat the suspension to reflux (approximately 110 °C) under a continuous slow stream of inert gas.
-
Monitor the progress of the reaction by observing the evolution of nitrogen gas, which indicates the rearrangement of the acyl azide to the isocyanate. The reaction is typically complete within 1-2 hours.[13]
-
Upon completion (cessation of gas evolution), cool the reaction mixture to room temperature.
-
The resulting solution of 2-thienyl isocyanate in toluene can be used directly for subsequent reactions. Alternatively, the isocyanate can be isolated by careful removal of the solvent under reduced pressure. Caution: Isocyanates are toxic and moisture-sensitive; appropriate safety precautions must be taken during isolation and handling.
Applications in Research and Drug Development
The unique structural features of 2-thienyl isocyanate make it a valuable building block in several areas of advanced research.
-
Medicinal Chemistry: The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[13] As a reactive intermediate, 2-thienyl isocyanate allows for the facile introduction of the thienyl motif and the synthesis of urea and carbamate derivatives, which are common functionalities in biologically active molecules.[1] The 2-aminothiazole scaffold, a related structure, has shown promise for its wide range of pharmacological applications.[14]
-
Polymer Science: It serves as a key monomer for creating advanced polymers.[4] The incorporation of the thiophene ring into polyurethane or polyurea backbones can enhance thermal stability, improve mechanical strength, and introduce unique electronic or optical properties, making these materials suitable for applications like conductive coatings or components for organic electronic devices.[2]
-
Organic Synthesis: It is a versatile reagent for the preparation of various heterocyclic compounds and other complex organic molecules.[1][4]
Safety and Handling
2-Thienyl isocyanate is a hazardous chemical that requires strict safety protocols.
-
Health Hazards: The compound is harmful by inhalation, in contact with skin, and if swallowed.[5] It is a potent irritant to the eyes, respiratory system, and skin, and is also a lachrymator (induces tears).[5] Exposure can lead to sensitization, causing allergic reactions upon subsequent, even minimal, exposure.[15]
-
Chemical Stability: It is stable at room temperature in closed containers but is highly sensitive to moisture.[5] Contact with water, amines, or strong oxidizing agents should be avoided.[5]
-
Handling Precautions: Always handle 2-thienyl isocyanate in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl), a full-body suit, and respiratory protection with an organic vapor cartridge.[11][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (below 4°C) and under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[4][5]
-
Spill Response: In case of a spill, absorb the material with an inert substance like vermiculite or sand. Place the absorbed material in a suitable container but do not seal it tightly, as the reaction with ambient moisture can produce CO₂ gas and lead to pressurization.[5][11]
References
- 1. CAS 2048-57-9: 2-thienyl isocyanate | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. haihangchem.com [haihangchem.com]
- 5. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. Isocyanates – A family of chemicals [tc.canada.ca]
- 12. Preparation and [2 + 3] cycloaddition of thienyl isocyanates with trimethylsilyl azide: one-pot synthesis of the thienyltetrazolin-5-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cdph.ca.gov [cdph.ca.gov]
